molecular formula C11H15N3O2 B1469729 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine CAS No. 1428234-44-9

1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine

Cat. No. B1469729
CAS RN: 1428234-44-9
M. Wt: 221.26 g/mol
InChI Key: TWOXLYCUQDGMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine, also known as CIP, is a synthetic compound with a variety of potential applications in the chemical and pharmaceutical industries. CIP is a cyclic amide with a piperazine ring and a cyclopropyl isoxazole ring. It is a colorless solid with a melting point of 131-132°C and a boiling point of 230-231°C. CIP has a molecular weight of 210.25 g/mol and a molecular formula of C11H15N3O2.

Scientific Research Applications

Drug Discovery and Development

Isoxazole rings, such as those found in 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine, are common in many commercially available drugs due to their biological significance . This compound can be utilized in the development of new pharmaceuticals, particularly as a scaffold for creating molecules with potential therapeutic effects. Its structure could be pivotal in the synthesis of novel anticancer agents or neuroprotective drugs.

Proteomics Research

As a biochemical tool, 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine can be used in proteomics to study protein interactions and functions. It could be part of assays that identify protein-ligand interactions or serve as a probe to investigate the structure of proteins .

Eco-Friendly Synthetic Strategies

Given the increasing need for sustainable chemistry, 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine could be used in developing metal-free synthetic routes. This approach is beneficial in reducing the environmental impact of chemical synthesis and is aligned with green chemistry principles .

properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-4-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-11(14-5-3-12-4-6-14)9-7-13-16-10(9)8-1-2-8/h7-8,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOXLYCUQDGMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NO2)C(=O)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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